![molecular formula C23H15ClN4O2 B14117952 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the synthesis may involve the reaction of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazoloquinazoline core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like alkyl halides or amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-HIV, antibacterial, and antitubercular activities.
Pharmacology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may act by intercalating into DNA, thereby inhibiting DNA replication and transcription processes . This interaction can lead to the disruption of cellular functions in microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar compounds to 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one include other triazoloquinazolines and quinazoline derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds have shown significant antibacterial and antifungal activities.
Quinazoline derivatives: Known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Properties
Molecular Formula |
C23H15ClN4O2 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
DFTGUDZMOKPRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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